molecular formula C14H13ClN4OS B11014209 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11014209
M. Wt: 320.8 g/mol
InChI Key: OXTNTSZEMOUMIF-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its combination of an indole core with a thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H13ClN4OS/c1-2-13-17-18-14(21-13)16-12(20)8-19-7-6-9-10(15)4-3-5-11(9)19/h3-7H,2,8H2,1H3,(H,16,18,20)

InChI Key

OXTNTSZEMOUMIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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